REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[C:8]([CH2:9][OH:10])=[CH:7][CH:6]=[CH:5][N:4]=1>ClCCl.O=[Mn]=O>[F:11][C:2]([F:1])([F:12])[C:3]1[N:4]=[CH:5][CH:6]=[CH:7][C:8]=1[CH:9]=[O:10]
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Name
|
|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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FC(C1=NC=CC=C1CO)(F)F
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
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6.1 g
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Type
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catalyst
|
Smiles
|
O=[Mn]=O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
After this time the mixture was filtered through Celite®
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Type
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CONCENTRATION
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Details
|
the filtrate concentrate in vacuo
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Type
|
CUSTOM
|
Details
|
to afford a brown oil
|
Type
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CUSTOM
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Details
|
This crude oil was purified by silica gel chromatography
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Name
|
|
Type
|
product
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Smiles
|
FC(C1=C(C=O)C=CC=N1)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |